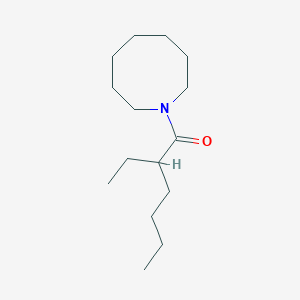
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one, also known as curcumin, is a natural compound found in turmeric, a spice commonly used in Indian cuisine. Curcumin has been extensively studied for its various therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its various therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to have potential in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Curcumin has also been studied for its potential use in wound healing, as well as its ability to protect against liver damage and reduce cholesterol levels.
Wirkmechanismus
The mechanism of action of 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Curcumin has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to have neuroprotective effects, as well as potential benefits in the treatment of diabetes and cardiovascular disease. Curcumin has been shown to modulate the expression of various genes involved in inflammation, as well as inhibit the activity of various enzymes and transcription factors involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Curcumin has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one is also known for its poor bioavailability, which can limit its effectiveness in vivo. Additionally, this compound can be prone to degradation in certain conditions, which can affect its stability and potency.
Zukünftige Richtungen
There are several future directions for 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one research, including the development of more effective delivery systems to improve its bioavailability. Additionally, there is a need for further research to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic use. Other areas of research include the potential use of this compound in the treatment of neurodegenerative diseases, as well as its potential use as a chemopreventive agent. Overall, the potential therapeutic uses of this compound are vast, and further research is needed to fully explore its potential.
Synthesemethoden
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most commonly used method is the extraction of 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one from turmeric, which involves the isolation and purification of 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-oneoids from the rhizome of the turmeric plant. Chemical synthesis involves the reaction of various starting materials to produce this compound, while microbial fermentation involves the use of microorganisms to produce this compound.
Eigenschaften
IUPAC Name |
(E)-1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-12-3-6-14(7-4-12)8-10-17(19)15-11-13(2)5-9-16(15)18/h3-11,18H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHXLDRSCWJMDC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({3-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)diethylamine](/img/structure/B5327034.png)

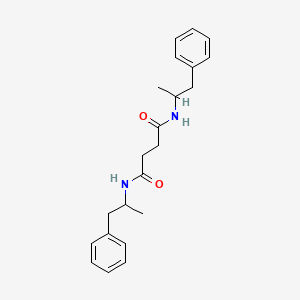
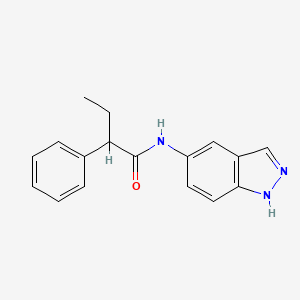
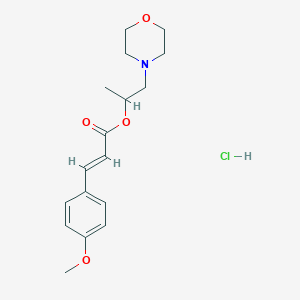
![N'-[(6-methyl-2-pyridinyl)methylene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B5327071.png)
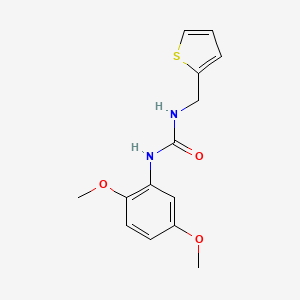
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5327075.png)
![4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5327085.png)
![5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5327098.png)
![2-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5327111.png)
![2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5327120.png)
![1-[(4-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5327126.png)
